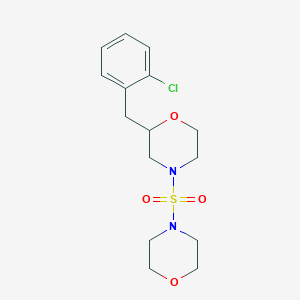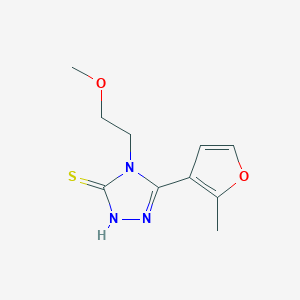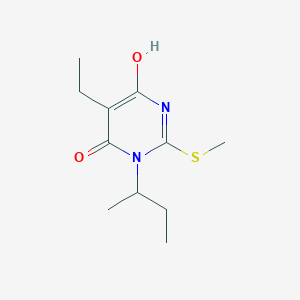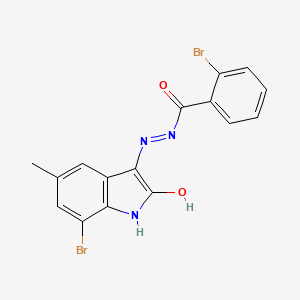
2-(2-chlorobenzyl)-4-(4-morpholinylsulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorobenzyl)-4-(4-morpholinylsulfonyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of morpholine sulfonamides and is known for its unique chemical structure.
Scientific Research Applications
2-(2-chlorobenzyl)-4-(4-morpholinylsulfonyl)morpholine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzyl)-4-(4-morpholinylsulfonyl)morpholine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in the pathogenesis of various diseases. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. It has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit angiogenesis by reducing the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-chlorobenzyl)-4-(4-morpholinylsulfonyl)morpholine in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and is well-tolerated in animal models. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on 2-(2-chlorobenzyl)-4-(4-morpholinylsulfonyl)morpholine. One of the areas of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the identification of new therapeutic applications for this compound, such as in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesis Methods
The synthesis of 2-(2-chlorobenzyl)-4-(4-morpholinylsulfonyl)morpholine involves the reaction of 2-chlorobenzylamine with 4-(morpholin-4-ylsulfonyl)morpholine in the presence of a suitable solvent and catalyst. The reaction proceeds via nucleophilic substitution and results in the formation of the desired compound. The yield of the reaction can be improved by optimizing the reaction conditions and using high-quality reagents.
properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4-morpholin-4-ylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c16-15-4-2-1-3-13(15)11-14-12-18(7-10-22-14)23(19,20)17-5-8-21-9-6-17/h1-4,14H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIQNEYTCYDPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)N2CCOC(C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[1-(1H-indol-6-ylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6022247.png)



![1-cyclohexyl-4-{[1-(3-methoxybenzyl)-6-oxo-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B6022284.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6022289.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6022297.png)
![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)benzenesulfinic acid - [2-(4-fluorophenyl)ethyl]amine (1:1)](/img/structure/B6022312.png)
![N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B6022336.png)
![2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6022343.png)
![N-(2,4-dimethoxybenzyl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6022348.png)


![1-butyryl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6022366.png)